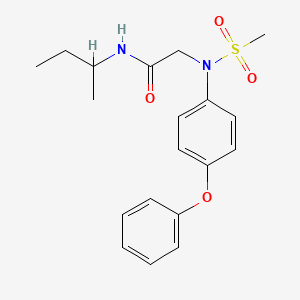
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as BMS-986, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by selectively binding to androgen receptors in skeletal muscle and bone tissue, promoting an increase in muscle mass and bone density. This mechanism of action is different from traditional androgen therapies, which can have unwanted side effects due to their non-selective binding to androgen receptors in other tissues.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have several biochemical and physiological effects, including an increase in muscle mass and bone density, improved bone strength, and increased physical performance. In preclinical studies, N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has also been shown to have a positive effect on lipid metabolism and glucose uptake.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in lab experiments is its selectivity for androgen receptors in skeletal muscle and bone tissue, which reduces the risk of unwanted side effects. However, one of the limitations of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several future directions for the research and development of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One potential application is in the treatment of muscle wasting and cachexia associated with various diseases, including cancer. Another potential application is in the treatment of osteoporosis and other bone-related disorders. Additionally, further research is needed to understand the long-term safety and efficacy of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in humans.
Synthesis Methods
The synthesis of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the preparation of 4-phenoxyphenylboronic acid, which undergoes Suzuki coupling with 2-bromo-2-methylpropanenitrile to form the intermediate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form the final product.
Scientific Research Applications
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer cachexia, muscle wasting, and osteoporosis. Preclinical studies have shown that N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has a high affinity for androgen receptors and selectively targets skeletal muscle and bone tissue, leading to an increase in muscle mass and bone density.
properties
IUPAC Name |
N-butan-2-yl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(26(3,23)24)16-10-12-18(13-11-16)25-17-8-6-5-7-9-17/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBJEFORPWPMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
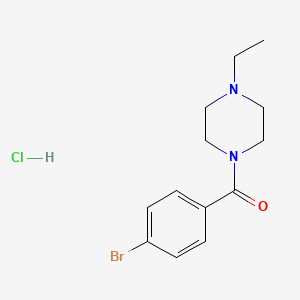
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)
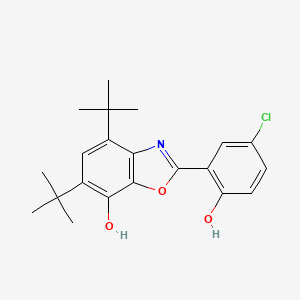
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929728.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)

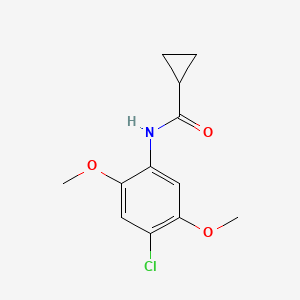
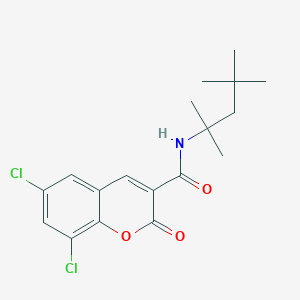
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)